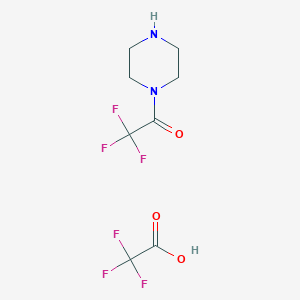
5-(4-Diethylaminophenyl)-2,4-pentadienal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Diethylaminophenyl)-2,4-pentadienal is an organic compound characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to a pentadienal chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Diethylaminophenyl)-2,4-pentadienal typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-diethylaminobenzaldehyde.
Aldol Condensation: The 4-diethylaminobenzaldehyde undergoes aldol condensation with acetaldehyde in the presence of a base such as sodium hydroxide. This reaction forms the intermediate 5-(4-diethylaminophenyl)-2,4-pentadien-1-ol.
Oxidation: The intermediate is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
5-(4-Diethylaminophenyl)-2,4-pentadienal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: 5-(4-Diethylaminophenyl)-2,4-pentadienoic acid.
Reduction: 5-(4-Diethylaminophenyl)-2,4-pentadien-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-(4-Diethylaminophenyl)-2,4-pentadienal has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used as a probe in biochemical assays to study enzyme activities and interactions.
作用機序
The mechanism of action of 5-(4-Diethylaminophenyl)-2,4-pentadienal involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activities.
Pathways Involved: It may participate in electron transfer processes and redox reactions, influencing cellular metabolic pathways.
類似化合物との比較
Similar Compounds
5-(4-Dimethylaminophenyl)-2,4-pentadienal: Similar structure but with dimethylamino group instead of diethylamino.
5-(4-Methoxyphenyl)-2,4-pentadienal: Contains a methoxy group instead of a diethylamino group.
Uniqueness
5-(4-Diethylaminophenyl)-2,4-pentadienal is unique due to the presence of the diethylamino group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific electronic characteristics.
特性
CAS番号 |
187030-52-0 |
|---|---|
分子式 |
C15H19NO |
分子量 |
229.32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![{2-[(Hydroxyimino)methyl]phenyl}methanol](/img/structure/B1147716.png)




